molecular formula C25H22F2N4O B252802 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide

4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B252802
M. Wt: 432.5 g/mol
InChI Key: HNJSXCYYBSEMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide, also known as F15599, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. F15599 is a selective serotonin 5-HT1A receptor agonist that has been shown to have anxiolytic and antidepressant properties.

Mechanism of Action

4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide is a selective serotonin 5-HT1A receptor agonist. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and stress. The 5-HT1A receptor is a subtype of the serotonin receptor that is found in several brain regions, including the hippocampus, prefrontal cortex, and amygdala. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects (Bourin et al., 2010).
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is the main source of serotonin in the brain (Bourin et al., 2010). This increase in serotonin release is thought to underlie the anxiolytic and antidepressant effects of 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide. 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons (Bourin et al., 2010).

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the 5-HT1A receptor. This allows for more precise manipulation of the serotonergic system and reduces the potential for off-target effects. However, a limitation of using 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo (Bourin et al., 2010).

Future Directions

For the study of 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide include investigating its potential therapeutic applications in humans and exploring its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the coupling of 4-cyano-2-fluorobenzoyl chloride with 4-(2-fluorobenzyl)piperazine, followed by the coupling of the resulting intermediate with 4-bromoaniline. The final product is obtained by the deprotection of the piperazine nitrogen with trifluoroacetic acid. The yield of the synthesis is around 10%, and the purity of the product is >98% (Bourin et al., 2010).

Scientific Research Applications

4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide has been studied extensively in preclinical models for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in rodents in several behavioral paradigms, including the elevated plus maze and the light-dark box test (Bourin et al., 2010). 4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide has also been shown to have antidepressant effects in the forced swim test and the tail suspension test (Bourin et al., 2010).

properties

Product Name

4-cyano-2-fluoro-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C25H22F2N4O

Molecular Weight

432.5 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H22F2N4O/c26-23-4-2-1-3-19(23)17-30-11-13-31(14-12-30)21-8-6-20(7-9-21)29-25(32)22-10-5-18(16-28)15-24(22)27/h1-10,15H,11-14,17H2,(H,29,32)

InChI Key

HNJSXCYYBSEMJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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